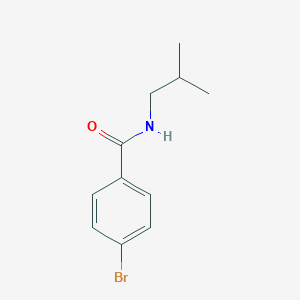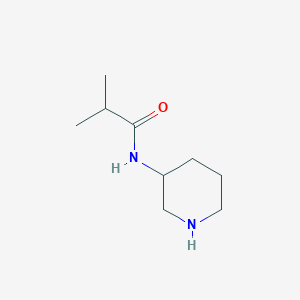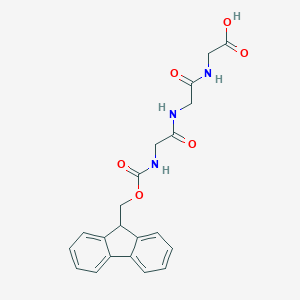
3-(Cyclopentyloxy)-4-methoxybenzonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(Cyclopentyloxy)-4-methoxybenzonitrile is characterized by a cyclopentyloxy group and a methoxy group attached to a benzonitrile ring . The exact structure can influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The chemical reactions involving 3-(Cyclopentyloxy)-4-methoxybenzonitrile are complex and can be influenced by various factors . For instance, the presence of certain catalysts or reactants can affect the reaction rate and the products formed. Understanding these reactions is crucial for optimizing the use of this compound in different applications.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Cyclopentyloxy)-4-methoxybenzonitrile include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count . These properties can influence how the compound behaves in different environments and how it interacts with other substances.Applications De Recherche Scientifique
Enantiodivergent Synthesis of Rolipram
“3-(Cyclopentyloxy)-4-methoxybenzonitrile” is used in the enantiodivergent synthesis of Rolipram . Both enantiomers of Rolipram have been prepared in large quantity from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid .
Inhibitor of Phosphodiesterase
Rolipram, synthesized from “3-(Cyclopentyloxy)-4-methoxybenzonitrile”, is known for its inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes .
Biological Activity of Rolipram
Rolipram, which can be synthesized from “3-(Cyclopentyloxy)-4-methoxybenzonitrile”, has varied biological activity. It has been noted for its emetic, antiinflammatory, immunosuppressant, antidepressive, putative antiparkinsonian, and neuroprotective effects .
Synthesis of 2-(3-Cyclopentyloxy-4-methoxy-phenyl)-4-phenyl-but-3-ynylamine Hydrochloride
“3-(Cyclopentyloxy)-4-methoxybenzonitrile” is also used in the synthesis of 2-(3-Cyclopentyloxy-4-methoxy-phenyl)-4-phenyl-but-3-ynylamine hydrochloride .
Synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic Acid
Another application of “3-(Cyclopentyloxy)-4-methoxybenzonitrile” is in the synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid .
Synthesis of Cyclopentyl Isovanillin
“3-(Cyclopentyloxy)-4-methoxybenzonitrile” is used in the synthesis of cyclopentyl isovanillin .
Orientations Futures
The development of Phosphodiesterase-4 inhibitors, such as 3-(Cyclopentyloxy)-4-methoxybenzonitrile, has been a topic of interest in recent years . These compounds have potential applications in the treatment of various diseases, such as chronic obstructive pulmonary disease. Future research will likely focus on optimizing the synthesis process, understanding the mechanism of action, and exploring potential applications .
Mécanisme D'action
Target of Action
The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.
Mode of Action
3-(Cyclopentyloxy)-4-methoxybenzonitrile acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .
Result of Action
The increase in intracellular cAMP levels due to the action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .
Propriétés
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXUQZYMCKLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381395 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
CAS RN |
159783-16-1 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)




